molecular formula C22H22N2O3S2 B2627924 4-(benzylthio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butanamide CAS No. 923387-34-2

4-(benzylthio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butanamide

Cat. No. B2627924
CAS RN: 923387-34-2
M. Wt: 426.55
InChI Key: GWPPXWIRQSHBOC-UHFFFAOYSA-N
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Description

The compound “4-(benzylthio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butanamide” is a complex organic molecule. It contains a benzylthio group, a dihydrobenzo[b][1,4]dioxin ring, and a thiazol ring. These structural components suggest that it might have interesting chemical and biological properties .

Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Activity

A study highlighted the environmentally benign procedure under microwave irradiation to synthesize 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo [b][1,4]thiazepine-3-carboxamide compounds from 2-arylidene-3-oxo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)butanamide. These compounds, structurally related to the target molecule, showed significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Raval, Naik, & Desai, 2012).

Antitumor and Anticancer Activities

Another area of application is in the synthesis of novel compounds for antitumor and anticancer activities. Compounds with benzothiazole and dihydrobenzo[b][1,4]thiazepine moieties have been evaluated for their potential in treating various cancer types. A notable study synthesized a series of compounds that exhibited promising antitumor activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines, demonstrating the potential of similar compounds in cancer therapy (Havrylyuk, Mosula, Zimenkovsky, et al., 2010).

Dipeptidyl Peptidase IV Inhibition for Type 2 Diabetes Treatment

Compounds bearing the 2,3-dihydrobenzo[b][1,4]dioxin moiety have been investigated as dipeptidyl peptidase IV (DPP-IV) inhibitors, with some derivatives showing highly potent DPP-IV inhibitory activity. This suggests a promising avenue for the development of new treatments for type 2 diabetes. For example, a study presented a compound that significantly reduced blood glucose excursion in an oral glucose tolerance test, highlighting the potential for diabetes management (Nitta, Fujii, Sakami, et al., 2008).

Synthesis of Cyclic Sulfonamides

Research into the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions involves compounds with structural similarities to the target molecule. These studies contribute to the development of new pharmacologically relevant derivatives with potential biological, medicinal, and industrial applications (Greig, Tozer, & Wright, 2001).

properties

IUPAC Name

4-benzylsulfanyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c25-21(7-4-12-28-14-16-5-2-1-3-6-16)24-22-23-18(15-29-22)17-8-9-19-20(13-17)27-11-10-26-19/h1-3,5-6,8-9,13,15H,4,7,10-12,14H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPPXWIRQSHBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCCSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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